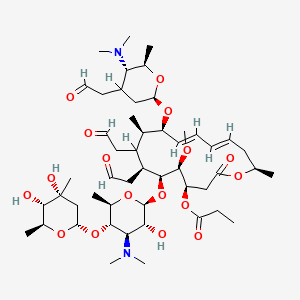
Sal de ferrozina monosódica
Descripción general
Descripción
Synthesis Analysis
Ferrozine was initially synthesized as a low-cost yet highly sensitive reagent for the quantitative determination of iron. It belongs to a group of compounds containing the ferroin group, which demonstrates the ability to form complexes with the ferrous ion. The original synthesis aimed at providing a more affordable option for the continuous instrumental analysis of iron, highlighting the practical significance of ferrozine in analytical chemistry (Stookey, 1970).
Molecular Structure Analysis
The molecular structure of ferrozine includes the ferroin group, which is essential for its reactivity with ferrous ions. The kinetics and mechanism of iron(II) complexation by ferrozine have been extensively studied, revealing that the reaction is first order with respect to Fe(II) and third order with respect to the ligand. These findings support the significant role of the unprotonated form of the ligand in the reactivity and complexation process (Thompsen & Mottola, 1984).
Chemical Reactions and Properties
Ferrozine forms a stable, intensely colored complex with ferrous ions, which is the basis of its application in the spectrophotometric determination of iron. The formation of the ferrozine-ferrous iron complex involves a specific interaction that is highly sensitive to the presence of Fe(II), enabling the detection and quantification of iron in various samples. This property is utilized in the modified ferrozine method to determine Fe(II)/Fe(III) speciation in natural waters, demonstrating the adaptability and utility of ferrozine in analytical procedures (Viollier et al., 2000).
Physical Properties Analysis
The physical properties of ferrozine, including its stability and solubility, are crucial for its application in various analytical methodologies. Ferrozine's ability to form a colored complex with ferrous ions under a wide range of conditions underscores its versatility and effectiveness as a reagent for iron quantification. Studies have focused on optimizing the conditions under which ferrozine can be used to achieve the most accurate and reliable results, including adjustments to pH, temperature, and ionic strength (Lin & Kester, 1992).
Chemical Properties Analysis
The chemical properties of ferrozine, particularly its selectivity and sensitivity to Fe(II), make it an invaluable reagent in the detection and quantification of iron. The complexation reaction between ferrozine and ferrous ions is highly specific, allowing for the differentiation between Fe(II) and Fe(III) in various samples. This specificity is vital for studies requiring accurate measurements of iron speciation, including environmental and biological analyses (Smith et al., 2021).
Aplicaciones Científicas De Investigación
Determinación colorimétrica del hierro
La ferrozina se utiliza ampliamente en la determinación colorimétrica del hierro en diversas muestras. Forma un complejo altamente estable con hierro ferroso (Fe^2+), que puede cuantificarse espectrofotométricamente . Este método es sensible y selectivo, lo que lo hace valioso para medir niveles bajos de hierro en muestras de agua ambientales, fluidos biológicos y extractos de suelo.
Estudios ambientales
En estudios ambientales, la capacidad de la ferrozina para especiar el hierro la hace crucial para comprender el ciclo biogeoquímico del hierro. Ayuda a distinguir entre iones ferrosos y férricos en el suelo y el agua, lo que es importante para la agricultura, los procesos redox y como aceptor de electrones en la catálisis de la materia orgánica .
Aplicaciones bioquímicas
El papel de la ferrozina en la bioquímica es significativo para estudiar los iones metálicos y sus quelatos. Se utiliza en ensayos para medir la capacidad antioxidante total (TAC) mediante la formación de complejos con iones ferrosos que emergen de la reducción de iones férricos por los antioxidantes . Esta aplicación es vital para comprender el estrés oxidativo y sus implicaciones en el metabolismo.
Investigación médica
En la investigación médica, la ferrozina se emplea en ensayos para determinar la capacidad reductora férrica del plasma, que es un indicador del poder antioxidante. Esto es particularmente útil en estudios farmacológicos para evaluar el potencial antioxidante de varios compuestos y fármacos .
Procesos industriales
La ferrozina se utiliza en procesos industriales para el análisis del contenido de hierro en productos y materias primas. Se utiliza para determinar concentraciones muy bajas de hierro en muestras que contienen magnetita o ferritas, lo que es esencial para el control de calidad en la fabricación .
Química analítica
En la química analítica, la ferrozina es un reactivo clave para la especiación de iones Fe^2+ y Fe^3+. Se utiliza en la espectrofotometría de inyección de flujo para el análisis sensible y reproducible del hierro, y en la determinación indirecta de otros analitos como el ácido ascórbico después de su oxidación con Fe^3+ en solución ácida .
Mecanismo De Acción
Target of Action
Ferrozine monosodium salt, also known as Ferrozine or Ferrozine sodium, primarily targets iron (Fe) . It is one of the most sensitive iron reagents known . It forms a stable magenta complex with Fe2+ for iron spectrophotometry .
Mode of Action
Ferrozine monosodium salt interacts with its target, iron, by forming a stable complex. This interaction is used in spectrophotometric determination of iron, where the formation of the complex results in a color change that can be measured .
Biochemical Pathways
It is known to play a role in the detection and measurement of iron in various biological and environmental samples .
Result of Action
The primary result of Ferrozine monosodium salt’s action is the formation of a stable magenta complex with Fe2+ . This complex can be measured spectrophotometrically, allowing for the detection and quantification of iron in a sample .
Action Environment
The action of Ferrozine monosodium salt can be influenced by environmental factors such as pH and the presence of other ions. For example, the rate of iron reduction is slower with Ferrozine, requiring 1 hour, and recovery of spiked Fe at sample pH 9 was poor . Therefore, the environment in which Ferrozine monosodium salt is used can impact its efficacy and stability.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
sodium;4-[3-pyridin-2-yl-6-(4-sulfophenyl)-1,2,4-triazin-5-yl]benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O6S2.Na/c25-31(26,27)15-8-4-13(5-9-15)18-19(14-6-10-16(11-7-14)32(28,29)30)23-24-20(22-18)17-3-1-2-12-21-17;/h1-12H,(H,25,26,27)(H,28,29,30);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGVNYCXXBQPDPQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=C(N=N2)C3=CC=C(C=C3)S(=O)(=O)O)C4=CC=C(C=C4)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N4NaO6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
28048-33-1 (Parent) | |
| Record name | Ferrozine sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069898459 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
492.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Bright yellow powder with a pungent odor; [HACH LANGE MSDS] | |
| Record name | Ferrozine sodium salt | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11431 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
69898-45-9 | |
| Record name | Ferrozine sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069898459 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, 4,4'-[3-(2-pyridinyl)-1,2,4-triazine-5,6-diyl]bis-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium 3-(pyridin-2-yl)-1,2,4-triazine-5,6-diyl]bis(benzene-4,4'-sulphonate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.430 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Ferrozine exhibits a strong and specific binding affinity for ferrous iron (Fe(II)). It forms a stable, magenta-colored complex with Fe(II) in a 3:1 molar ratio (3 ferrozine molecules per 1 Fe(II) ion). [, , , , , ]
ANone: The formation of the Fe(II)-ferrozine complex can be easily monitored using spectrophotometry due to its strong absorbance at a specific wavelength (around 562 nm). [, , , , , , ] This allows for the quantification of Fe(II) in various samples.
ANone: The molecular formula of ferrozine is C18H14N6O6S2, and its molecular weight is 478.48 g/mol.
ANone: The Fe(II)-ferrozine complex has a characteristic absorbance maximum at around 562 nm. This property is exploited in spectrophotometric methods for the quantification of iron. [, , , ]
ANone: While ferrozine exhibits high selectivity for Fe(II), certain metal ions, such as copper (Cu), can interfere with the assay. [, ] These interferences can be minimized by using appropriate reducing agents, masking agents, or by adjusting the pH of the solution.
ANone: Ferrozine is widely used for various iron analysis applications, including: * Determining the iron content in food and beverages. [] * Measuring iron levels in biological samples for diagnosing iron deficiency or overload. [] * Investigating iron uptake and transport mechanisms in biological systems. [, ] * Studying iron redox cycling in environmental samples like seawater and sediments. [, ] * Evaluating the iron-chelating capacity of potential therapeutic agents. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5,7-dihydroxy-2-[(2S,3S)-3-[4-hydroxy-3-[(Z)-3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)prop-1-en-2-yl]-5-methoxyphenyl]-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]chromen-4-one](/img/structure/B1232387.png)


![(E)-7-[3-[(2-Hydroxy-3-phenylpropyl)amino]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B1232391.png)




